methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (C₈H₁₁N₃O₂S, MW 213.26) is a bicyclic heterocyclic compound featuring a fused thiazole-pyridine scaffold. This structure is characterized by a thiazole ring (with an amino substituent) fused to a partially saturated pyridine ring, capped by a methyl ester group at position 3. It serves as a key intermediate in medicinal chemistry, particularly in protease inhibitor and PROTAC (Proteolysis-Targeting Chimera) synthesis . Its purity (≥95%) is validated via LC-MS and NMR .
Properties
IUPAC Name |
methyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-13-8(12)11-3-2-5-6(4-11)14-7(9)10-5/h2-4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRLUAXDUCJKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step reactions starting from simpler precursors. While specific literature on this exact compound is limited, related compounds like tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate provide valuable insights into potential synthesis pathways.
Experimental Conditions and Reagents
| Reagent/Condition | Purpose | Typical Conditions |
|---|---|---|
| Cyanamide | Gewald reaction component | Reflux in ethanol |
| Sulfur | Gewald reaction component | Reflux in ethanol |
| Morpholine | Catalyst/base in Gewald reaction | Room temperature addition |
| Methanol | Esterification solvent | Room temperature to reflux |
| Acid Catalyst (e.g., HCl) | Hydrolysis and esterification catalyst | Various temperatures |
Analysis and Characterization
Characterization of the synthesized compound involves various analytical techniques:
- 1H NMR : Used to confirm the structure by identifying specific proton signals.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Helps identify functional groups.
- Elemental Analysis : Verifies the elemental composition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 213.26 g/mol
- IUPAC Name : Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- CAS Number : 941866-53-1
Structural Characteristics
The compound features a thiazolo-pyridine core, which is known for its diverse biological activities. The presence of amino and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. Research indicates that methyl 2-amino derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and proliferation .
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
- Neuroprotective Effects : Some studies suggest neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Materials Science
In the field of materials science, this compound is being explored for its utility in:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .
- Nanotechnology : Its unique structure allows for incorporation into nanomaterials, which can be used in drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl 2-amino derivatives against various pathogens. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Screening
In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine and tested their cytotoxicity against cancer cell lines. One derivative showed promising results with an IC50 value comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Structure : Ethyl ester analog (C₉H₁₃N₃O₂S, MW 227.29).
- Key Differences: Ester Group: Ethyl vs. methyl ester. Synthesis: Similar routes (e.g., condensation of piperidone derivatives with cyanamide/sulfur), but ethyl esters may require adjusted alkylation conditions .
- Applications : Used interchangeably in PROTAC synthesis, with ethyl esters offering intermediate stability between methyl and tert-butyl analogs .
tert-Butyl 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Structure : tert-Butyl ester analog (C₁₁H₁₇N₃O₂S, MW 255.34).
- Key Differences :
- Ester Group : tert-Butyl group enhances steric bulk and hydrolytic stability, making it a preferred protecting group in multistep syntheses .
- Synthesis : Requires tert-butylating agents (e.g., Boc₂O) and acidic deprotection (TFA or HCl/EtOAc) .
- Applications : Widely used in PROTACs (e.g., compound 20 in ) due to ease of deprotection under mild conditions .
tert-Butyl 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Structure : Bromine substituent at position 2 (C₁₁H₁₅BrN₂O₂S, MW 319.22).
- Key Differences: Substituent: Bromine replaces amino group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Similarity Score: 0.82 vs. target compound . Synthesis: Generated via bromination using CuBr₂ and tert-butyl nitrite (44% yield) . Applications: Intermediate for functionalization (e.g., introduction of aryl/heteroaryl groups) .
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
- Structure : Ketone at position 4 (C₆H₇N₃OS, MW 169.21).
- Key Differences: Backbone: Replacement of the ester with a ketone reduces hydrophobicity and alters hydrogen-bonding capacity. Similarity Score: 0.72 . Applications: Potential as a hydrogen-bond donor in kinase inhibitor design.
Clopidogrel (Methyl (+)-(S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate)
- Structure: Thienopyridine core with a 2-chlorophenylacetate side chain.
- Key Differences: Core Heterocycle: Thieno[3,2-c]pyridine vs. thiazolo[5,4-c]pyridine. Pharmacology: Clopidogrel is a prodrug inhibiting P2Y12 ADP receptors, while the target compound lacks reported biological activity .
Structural and Functional Comparison Table
Pharmacological and Industrial Relevance
Biological Activity
Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 941866-53-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11N3O2S
- Molecular Weight : 213.26 g/mol
- Purity : Typically >95%
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, related thiazole derivatives have shown cytotoxic effects against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines, indicating potential for further exploration in cancer therapeutics .
- Antimicrobial Properties : Compounds similar to methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Neuroprotective Effects : Some studies have indicated that thiazole derivatives can act as inhibitors of neuronal nitric oxide synthase (nNOS), suggesting a role in neuroprotection and potential applications in neurodegenerative diseases .
Anticancer Studies
A study focusing on thiazole derivatives revealed that certain modifications to the methyl 2-amino structure could enhance cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | |
| Compound B | HCT116 | 15.3 | |
| Methyl 2-amino derivative | MCF-7 | TBD | Current Study |
These findings indicate the need for further investigation into structure-activity relationships to optimize efficacy.
Antimicrobial Studies
In a comparative study of thiazole derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | Staphylococcus aureus | 32 µg/mL |
| Thiazole B | Escherichia coli | 64 µg/mL |
| Methyl derivative | Staphylococcus aureus | TBD |
These results highlight the antimicrobial potential of thiazole derivatives and the need for further testing of methyl 2-amino derivatives against a broader range of pathogens .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate? A: A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines or thioureas. For example, similar thiazolo-pyridine derivatives are synthesized via one-pot reactions in ethanol under reflux, followed by hydrolysis to yield carboxylic acid derivatives . Key steps include optimizing solvent polarity (e.g., ethanol or DMF) and temperature (70–90°C) to enhance yield.
Advanced Synthesis: Regioselectivity Control
Q: How can regioselectivity be controlled during the synthesis of thiazolo-pyridine derivatives? A: Regioselectivity in heterocyclic systems can be modulated using catalysts (e.g., Lewis acids) or directing groups. For instance, Biginelli reactions with thioureas and aldehydes show that electron-withdrawing substituents on the aldehyde favor cyclization at specific positions . Computational tools like DFT can predict regiochemical outcomes by analyzing transition-state energies .
Basic Analytical Characterization
Q: What spectroscopic methods are essential for characterizing this compound? A: Routine characterization includes:
- NMR : and NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
- IR : Peaks at 1680–1720 cm for carbonyl groups and 3300–3500 cm for NH/OH stretches .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 241.08) .
Advanced Analytical: Resolving Spectral Discrepancies
Q: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)? A: Discrepancies may arise from tautomerism or impurities. Use deuterated solvents (DMSO-d) to stabilize specific tautomers. For ambiguous signals, 2D NMR (COSY, HSQC) can resolve coupling patterns. Cross-validate with X-ray crystallography for absolute configuration .
Stability and Storage (Basic)
Q: What are the recommended storage conditions for this compound? A: Store at room temperature in airtight containers under inert gas (N) to prevent oxidation. Use desiccants to avoid moisture absorption, which can hydrolyze the ester group .
Advanced Stability: Degradation Pathways
Q: How does pH affect the stability of the thiazolo-pyridine core? A: The thiazole ring is susceptible to acidic hydrolysis. Accelerated stability studies (e.g., 0.1 M HCl/NaOH at 40°C) reveal degradation products via LC-MS. Neutral buffers (pH 6–8) are optimal for long-term storage .
Biological Activity Assessment
Q: What assays are suitable for evaluating its bioactivity? A: Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based assays. Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structural analogs with chlorophenyl groups show enhanced antitumor activity .
Mechanistic Studies: Reaction Kinetics
Q: How can reaction mechanisms for key transformations be elucidated? A: Use kinetic isotope effects (KIE) or trapping intermediates with TEMPO. For cyclization steps, in situ IR monitors carbonyl disappearance. DFT simulations (Gaussian 09) model transition states and activation energies .
Safety and Hazard Management
Q: What safety protocols are critical during handling? A: Use PPE (gloves, goggles) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Waste must be disposed as hazardous organic material .
Crystallographic Validation
Q: How is single-crystal X-ray diffraction used for structural confirmation? A: Crystallize the compound in ethanol/water mixtures. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles/lengths. Software like SHELX refines the structure to R-factor < 0.05 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
